molecular formula C11H17NO B1608611 1-(4-ethoxyphenyl)-N-methylethanamine CAS No. 842955-24-2

1-(4-ethoxyphenyl)-N-methylethanamine

Cat. No. B1608611
CAS RN: 842955-24-2
M. Wt: 179.26 g/mol
InChI Key: VRTFABGAXGIWJK-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-methylethanamine, also known as 4-ethoxyamphetamine, is a synthetic drug belonging to the phenethylamine family. It is a stimulant and hallucinogenic drug that has been used in scientific research for its ability to produce similar effects to those of amphetamines. It has been studied for its potential therapeutic applications, including the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression.

Scientific Research Applications

Given the constraints of the query and the absence of direct hits, an alternative approach to understanding the scientific research applications of "1-(4-ethoxyphenyl)-N-methylethanamine" would be to consider the broader context of similar compounds. These might include their role in:

  • Analytical Chemistry and Toxicology : Compounds structurally related to "1-(4-ethoxyphenyl)-N-methylethanamine" may be studied for their analytical detection and quantification in biological matrices, as seen in research focused on the identification and characterization of novel psychoactive substances. For example, the development of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for detecting specific compounds in serum and urine can be crucial for toxicology studies and forensic applications (Poklis et al., 2014).

  • Pharmacology and Therapeutics : Research on derivatives of phenethylamines or ethoxyphenyl compounds often investigates their pharmacological effects, including receptor binding affinities and potential therapeutic applications for conditions such as depression, anxiety, and other psychiatric disorders. For instance, studies on compounds with modifications in the phenethylamine structure aim to explore their psychoactive properties and potential as therapeutics (Harrison et al., 2001).

  • Synthetic Methodology : Research might also focus on the synthesis of novel compounds with specific structural features, including ethoxyphenyl groups, for the exploration of their chemical properties and potential applications in drug development. This can include studies on the synthesis and characterization of contaminants or by-products in the synthesis of related compounds, which is relevant for understanding their pharmacological profile and safety (Błachut et al., 2002).

properties

IUPAC Name

1-(4-ethoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-13-11-7-5-10(6-8-11)9(2)12-3/h5-9,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTFABGAXGIWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389422
Record name 1-(4-ethoxyphenyl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-N-methylethanamine

CAS RN

842955-24-2
Record name 1-(4-ethoxyphenyl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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